AZ-12971554
Description
AZ-12971554 is a synthetic small-molecule compound with the IUPAC name:
N-((5-chloro-2-(1H-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide (5S).
Properties
Molecular Formula |
C20H17ClFN7O3 |
|---|---|
Molecular Weight |
457.85 |
IUPAC Name |
(5S)-N-{[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methyl}-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1 |
InChI Key |
GMKHQRCPNMGCIX-ZWKOTPCHSA-N |
SMILES |
O=C([C@@H]1CC=NN1C([C@@H](C2=CC=C(F)C=C2)O)=O)NCC3=CC(Cl)=CC=C3N4N=NN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ12971554 ; AZ-12971554; AZ 12971554. |
Origin of Product |
United States |
Preparation Methods
The synthesis of AZ12971554 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring structure.
Introduction of functional groups: Various functional groups, such as chloro, fluoro, and hydroxyl groups, are introduced to the pyrazole ring through substitution reactions.
Final coupling: The final step involves coupling the pyrazole intermediate with other molecular fragments to form the complete AZ12971554 molecule.
Industrial production methods for AZ12971554 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
AZ12971554 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: AZ12971554 can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZ12971554 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of thrombin and other serine proteases.
Biology: The compound is used in biological studies to investigate the role of thrombin in various physiological and pathological processes.
Medicine: AZ12971554 has potential therapeutic applications in the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Industry: The compound can be used in the development of anticoagulant drugs and other pharmaceutical products
Mechanism of Action
AZ12971554 exerts its effects by directly inhibiting the activity of thrombin. The compound binds to the active site of thrombin, preventing it from cleaving its substrates and thereby inhibiting the coagulation cascade. This results in the prevention of blood clot formation. The molecular targets and pathways involved in this mechanism include the serine protease family and the coagulation cascade .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison
Key Observations:
- CHEMBL4070056 shares the pyrazole-carboxamide backbone with this compound but lacks the tetrazole moiety, resulting in similar weak F7 binding .
- 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine replaces the pyrazole core with a triazine ring, but its activity data remain uncharacterized .
- AZ-12216052 demonstrates significantly higher potency (Ki ~100 nM) due to its benzothiophene-acetamide scaffold and bromophenyl substituent, highlighting the importance of aromatic bulk for FVIIa inhibition .
Pharmacokinetic and Physicochemical Comparisons
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | CHEMBL4070056 | AZ-12216052 |
|---|---|---|---|
| LogP | 3.2 | 2.9 | 4.1 |
| Aqueous Solubility | 0.02 mg/mL | 0.05 mg/mL | 0.01 mg/mL |
| Plasma Protein Binding | 89% | 78% | 92% |
| CYP Inhibition | Moderate (CYP3A4) | Low | High (CYP2D6) |
| Bioavailability | 22% (rat) | 18% (rat) | 35% (rat) |
Key Findings:
- This compound exhibits moderate lipophilicity (LogP = 3.2) and low solubility, limiting its oral bioavailability .
- AZ-12216052 ’s higher LogP (4.1) correlates with enhanced membrane permeability but exacerbates solubility challenges .
- Both this compound and CHEMBL4070056 show suboptimal CYP profiles, necessitating structural optimization for clinical use .
Functional Comparison with Analogues
Table 3: Functional Efficacy in Anticoagulant Assays
| Compound | FVIIa Inhibition (%) | Thrombus Reduction (in vivo) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| This compound | 15% (10 μM) | 12% (rat model) | >500 |
| CHEMBL4070056 | 10% (10 μM) | 8% (rat model) | >500 |
| AZ-12216052 | 85% (1 μM) | 45% (rat model) | 250 |
Critical Analysis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
